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molecular formula C7H10O4 B8545801 5-Acetyl-5-methyl-1,3-dioxan-2-one

5-Acetyl-5-methyl-1,3-dioxan-2-one

Cat. No. B8545801
M. Wt: 158.15 g/mol
InChI Key: YCPIZZJIUMYANH-UHFFFAOYSA-N
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Patent
US06228979B1

Procedure details

In a one liter three neck flask equipped with a mechanical stirrer and under nitrogen were added triphosgene (37.0 g), 3,3 dihydroxyethyl-2-butanone (50 g) and THF (300 mL). The resulting mixture was stirred until a homogeneous solution resulted. This homogeneous solution was cooled to −78° C. Triethylamine (75.0 g) was added to the this solution over 30 min. The cold bath was removed and the reaction allowed to warm to room temperature. After stirring for one hour at room temperature the triethylamine/HCl salt was removed by filtration and the filtrate pass through a silica gel plug. The solvent was removed under reduced pressure resulting in an off white product. This product was then washed with hot ether giving a white solid. NMR analysis indicated that the product contained a small amount of triethylamine/HCl salt, thus the material was dissolved in dichloromethane and washed with water affording 15.02 g of material. 1H NMR (CDCl3) ppm: 4.70 (ab doublet, 2H), 4.20 (ab doublet, 2H), 2.3 (S, 3H), 1.25 (S, 3H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
3,3 dihydroxyethyl-2-butanone
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:4][C:5](=[O:11])[O:6][C:7](Cl)(Cl)Cl)Cl.[OH:13][C:14](O)([CH3:20])[C:15](=O)[CH2:16]CC.C1COCC1>C(N(CC)CC)C>[C:14]([C:15]1([CH3:16])[CH2:7][O:6][C:5](=[O:11])[O:4][CH2:2]1)(=[O:13])[CH3:20]

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
3,3 dihydroxyethyl-2-butanone
Quantity
50 g
Type
reactant
Smiles
OC(C(CCC)=O)(C)O
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
75 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring for one hour at room temperature the triethylamine/HCl salt
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting in an off white product
WASH
Type
WASH
Details
This product was then washed with hot ether giving a white solid
DISSOLUTION
Type
DISSOLUTION
Details
thus the material was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water affording 15.02 g of material

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1(COC(OC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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